1-(2,4-Difluorobenzyl)azetidine
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Overview
Description
1-(2,4-Difluorobenzyl)azetidine is a four-membered nitrogen-containing heterocycle with a benzyl group substituted at the nitrogen atom. The presence of fluorine atoms on the benzyl ring enhances its chemical stability and reactivity, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorobenzyl)azetidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-difluorobenzylamine with a suitable electrophile can lead to the formation of the azetidine ring . Another method involves the use of aziridines as intermediates, which can be converted to azetidines through ring-expansion reactions .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
1-(2,4-Difluorobenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological processes and as a potential drug candidate.
Medicine: Its unique chemical properties make it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the benzyl group.
2,4-Difluorobenzylamine: Lacks the azetidine ring but contains the same benzyl group.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity.
Uniqueness: 1-(2,4-Difluorobenzyl)azetidine is unique due to the combination of the azetidine ring and the 2,4-difluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11F2N/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
BEWNKLIBHXYKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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